[2-(Methoxymethoxy)ethyl]benzene
Description
The methoxymethoxy group is known for its stability under basic conditions and susceptibility to acidic hydrolysis, making it a protective group in synthetic chemistry . Synthesis routes for similar compounds often involve alkylation or etherification reactions, such as the use of chloromethyl methyl ether (MOM-Cl) and potassium carbonate in polar aprotic solvents like DMF .
Properties
IUPAC Name |
2-(methoxymethoxy)ethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-11-9-12-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZRJNVCWSJEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methoxymethoxy)ethyl]benzene typically involves the reaction of benzyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: HNO3, H2SO4, at controlled temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro-substituted benzene derivatives.
Scientific Research Applications
Chemistry: [2-(Methoxymethoxy)ethyl]benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds .
Biology: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions involving aromatic compounds .
Industry: This compound is used in the production of fragrances and flavoring agents due to its aromatic properties .
Mechanism of Action
The mechanism of action of [2-(Methoxymethoxy)ethyl]benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products . The methoxymethoxy group can also participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles .
Comparison with Similar Compounds
Substituent Position and Number: 1,2-Bis(methoxymethoxy)benzene
Structure : Benzene with two methoxymethoxy groups at the 1,2-positions.
Key Differences :
- Substituent density : Two methoxymethoxy groups increase steric hindrance and polarity compared to the single substituent in [2-(Methoxymethoxy)ethyl]benzene.
- Reactivity: The proximity of substituents may facilitate intramolecular interactions, altering solubility and stability.
- Synthetic Utility: Multi-substituted analogs are used in complex molecule synthesis, such as furanoside mimics .
Core Structure Variations: Bicyclohexane Derivatives
Example : 2-(Methoxymethoxy)-1-(4-oxobicyclo[3.1.0]hexan-1-yl)ethyl 4-nitrobenzoate .
Key Differences :
- Core Rigidity : The bicyclo[3.1.0]hexane system introduces strain and conformational constraints, reducing flexibility compared to the benzene-ethyl backbone.
- Crystallography : X-ray studies reveal that the methoxymethoxy group adopts a staggered conformation to minimize steric clashes, a feature likely conserved in this compound .
- Applications: Bicyclohexane derivatives are explored as bioisosteres for furanose rings in carbohydrate mimics .
Functional Group Variations: Ethyl 2-Methoxybenzoate
Structure : Benzene ring with an ethyl ester group substituted by a methoxy group at the 2-position .
Key Differences :
- Functional Group : The ester (-COOEt) group introduces polarity and susceptibility to hydrolysis, unlike the ether-linked methoxymethoxy group.
- Physical Properties : Ethyl 2-methoxybenzoate has a molecular weight of 180.20 g/mol (similar to the target compound) and a melting point of ~538.5 K, suggesting higher crystallinity due to hydrogen bonding .
- Applications : Widely used as a flavoring agent, contrasting with the synthetic intermediate role of methoxymethoxy derivatives.
Data Tables: Physical and Chemical Properties
*Estimated values based on structural analogs.
Anti-Inflammatory Activity of Methoxymethoxy-Substituted Chromones
Compounds like 6-methoxy-2-(2-phenylethyl)chromone (IC₅₀: 5.31 μM) and 6-hydroxy-2-[2-(4’-methoxyphenyl)ethyl]chromone (IC₅₀: 3.78 μM) demonstrate significant anti-inflammatory effects in RAW264.7 cell models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
